molecular formula C8H10OS B2958191 1-(Thiophen-3-yl)butan-1-one CAS No. 854468-08-9

1-(Thiophen-3-yl)butan-1-one

Cat. No.: B2958191
CAS No.: 854468-08-9
M. Wt: 154.23
InChI Key: BBHQDWLWFUEEIA-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)butan-1-one is an organic compound with the molecular formula C8H10OS. It features a thiophene ring, a five-membered aromatic ring containing sulfur, attached to a butanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of thiophene derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

1-(Thiophen-3-yl)butan-1-one has diverse applications in scientific research:

Comparison with Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring containing sulfur.

    2-Acetylthiophene: Similar structure with an acetyl group at the 2-position.

    3-Acetylthiophene: Similar structure with an acetyl group at the 3-position.

Uniqueness: 1-(Thiophen-3-yl)butan-1-one is unique due to the presence of a butanone chain, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives. This structural variation allows for different applications and interactions in both chemical and biological contexts .

Properties

IUPAC Name

1-thiophen-3-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-3-8(9)7-4-5-10-6-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHQDWLWFUEEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854468-08-9
Record name 1-(thiophen-3-yl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Bromothiophene (11 g, 67 mmol) dissolved in hexanes (110 ml) was cooled to −20 C in acetone/water bath, and n-Bu Li (28 ml, 71 mmol, 2.5 N solution in hexanes) was added slowly, over 10 min, then stirred 10 min at −20 C. THF was added (10 ml) over 5 min with rapid stirring. Precipitate formed after about ⅔ of addition. After adding all of the THF, the reaction mixture was stirred 20 min at −20 C, then 20 ml hexanes was added and the reaction mixture was allowed to warm to zero degrees C. N-Methoxy-N-methyl-butyramide (9.29 g, 71 mmol) dissolved in 20 ml hexanes was added via cannula over 5 minutes, and the reaction mixture was stirred at zero degrees C. for 1.5 hours. The reaction mixture was quenched with water, then 1 N HCl (75 ml), extracted twice with ether, washed 1 N HCl, brine, and dried over magnesium sulfate. Solvent was removed under reduced pressure to give an oil, which was chromatographed by flash chromatography (5% EtOAc/hexanes) to give 6.7 g, 64% of 1-Thiophen-3-yl-butan-1-one as an oil.
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11 g
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hexanes
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110 mL
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n-Bu Li
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28 mL
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9.29 g
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hexanes
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20 mL
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hexanes
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20 mL
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Synthesis routes and methods II

Procedure details

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